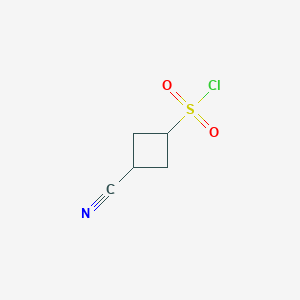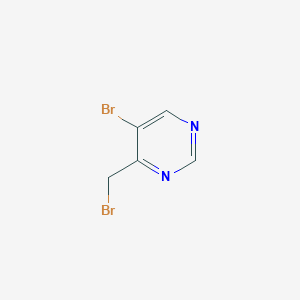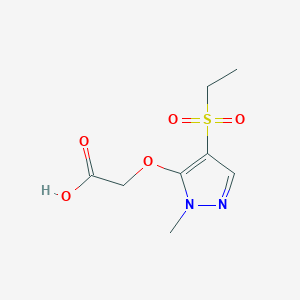
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid is an organic compound that features a pyrazole ring substituted with an ethylsulfonyl group and a carboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic conditions.
Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation using ethylsulfonyl chloride in the presence of a base such as triethylamine.
Attachment of the Carboxylic Acid Moiety: The final step involves the esterification of the pyrazole derivative with chloroacetic acid, followed by hydrolysis to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethylsulfonyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The carboxylic acid moiety can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, particularly at the 3-position.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid, and elevated temperatures.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of the corresponding sulfone derivative.
Reduction: Formation of the corresponding alcohol.
Substitution: Formation of various substituted pyrazole derivatives.
Scientific Research Applications
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting inflammation and microbial infections.
Materials Science: The compound’s unique structure makes it suitable for the development of novel materials with specific electronic or photochemical properties.
Biological Studies: It can be used to study the effects of sulfonyl and carboxylic acid groups on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid involves its interaction with specific molecular targets. The ethylsulfonyl group can act as an electrophile, forming covalent bonds with nucleophilic sites on proteins or enzymes. The carboxylic acid moiety can participate in hydrogen bonding and ionic interactions, enhancing the compound’s binding affinity to its targets .
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole Derivatives: These compounds also feature a sulfonyl group and have been studied for their antimicrobial and anti-inflammatory activities.
Sulfonamide-Based Indole Analogs: These compounds share the sulfonyl group and have shown biological activity in various assays.
Uniqueness
2-((4-(Ethylsulfonyl)-1-methyl-1H-pyrazol-5-yl)oxy)acetic acid is unique due to the presence of both a pyrazole ring and an ethylsulfonyl group, which confer distinct chemical reactivity and biological activity. Its combination of functional groups allows for versatile applications in different scientific fields.
Properties
Molecular Formula |
C8H12N2O5S |
|---|---|
Molecular Weight |
248.26 g/mol |
IUPAC Name |
2-(4-ethylsulfonyl-2-methylpyrazol-3-yl)oxyacetic acid |
InChI |
InChI=1S/C8H12N2O5S/c1-3-16(13,14)6-4-9-10(2)8(6)15-5-7(11)12/h4H,3,5H2,1-2H3,(H,11,12) |
InChI Key |
WGQHVBCGGFPFIG-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=C(N(N=C1)C)OCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


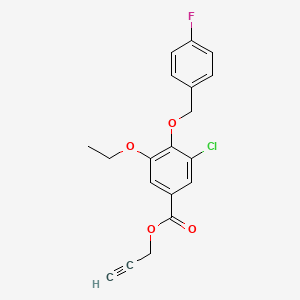
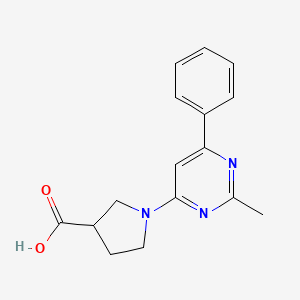
![5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazole-2-carboxamide](/img/structure/B13006234.png)
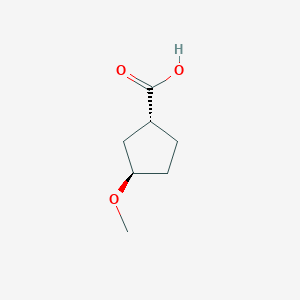
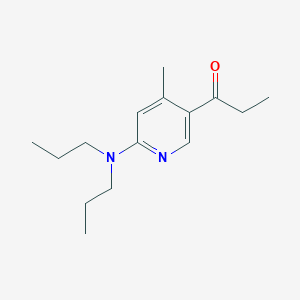
![4-oxo-3H-pyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B13006260.png)
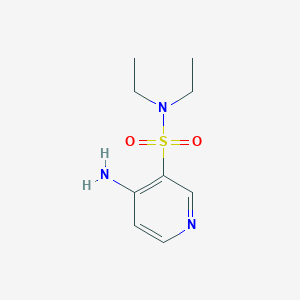
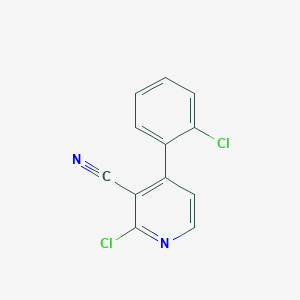
![Tert-butyl 5-(2-hydroxyethyl)-2-azabicyclo[2.2.2]octane-2-carboxylate](/img/structure/B13006283.png)
![[2'-(Trifluoromethyl)[1,1'-biphenyl]-3-yl]methanol](/img/structure/B13006287.png)
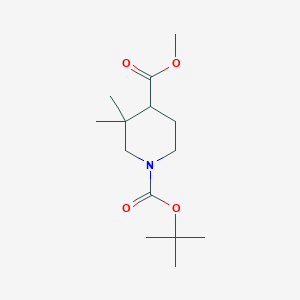
![tert-Butyl methyl(1H-pyrrolo[3,2-c]pyridin-6-yl)carbamate](/img/structure/B13006318.png)
